tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
“tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, such as “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate”, have been synthesized using various methods. One common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” consists of an imidazole ring attached to a bromine atom and a tert-butyl group . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Scientific Research Applications
Medicine
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with diverse biological and pharmacological activities . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
Imidazole derivatives are used extensively in synthetic chemistry . They are key components to functional molecules that are used in a variety of everyday applications . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
Industry
In the industrial sector, imidazole derivatives find applications as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Green Chemistry
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of Action
Tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSIEGOWZACDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727625 |
Source
|
Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | |
CAS RN |
942590-05-8 |
Source
|
Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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